Sulofenur metabolite IV

Species-specific metabolism Drug metabolism and disposition Preclinical-to-clinical translation

Sulofenur metabolite IV (CAS 133883-96-2), chemically defined as 1-(4-chlorophenyl)-3-[(3-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea, is the 3-hydroxyindanyl regioisomeric metabolite of the investigational anticancer diarylsulfonylurea sulofenur (LY186641). Sulofenur belongs to a class of orally active diarylsulfonylureas (DSUs) that demonstrated exceptionally broad-spectrum in vivo activity against syngeneic rodent solid tumors and human xenografts, progressing to Phase I/II clinical trials.

Molecular Formula C16H15ClN2O4S
Molecular Weight 366.8 g/mol
CAS No. 133883-96-2
Cat. No. B12773316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulofenur metabolite IV
CAS133883-96-2
Molecular FormulaC16H15ClN2O4S
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O4S/c17-11-3-5-12(6-4-11)18-16(21)19-24(22,23)13-7-1-10-2-8-15(20)14(10)9-13/h1,3-7,9,15,20H,2,8H2,(H2,18,19,21)
InChIKeyJCWVSADLTGFFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulofenur Metabolite IV (CAS 133883-96-2): A Species-Discriminating Diarylsulfonylurea Metabolite for Oncology Research and Metabolic Profiling


Sulofenur metabolite IV (CAS 133883-96-2), chemically defined as 1-(4-chlorophenyl)-3-[(3-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea, is the 3-hydroxyindanyl regioisomeric metabolite of the investigational anticancer diarylsulfonylurea sulofenur (LY186641) [1]. Sulofenur belongs to a class of orally active diarylsulfonylureas (DSUs) that demonstrated exceptionally broad-spectrum in vivo activity against syngeneic rodent solid tumors and human xenografts, progressing to Phase I/II clinical trials [2]. Metabolite IV occupies a distinct position within the sulofenur metabolic cascade: whereas the 1-hydroxyindanyl (metabolite II) and 1-ketoindanyl (metabolite III) derivatives predominate across all species studied, metabolite IV and its 3-ketoindanyl counterpart (metabolite V) are formed in significant quantities only in mice and rats, not in primates or humans [1]. This species-selective formation pattern, combined with the differential plasma pharmacokinetics and toxicity correlations of hydroxylated metabolites versus the parent compound, establishes metabolite IV as a specialized research tool rather than a generic substitute for other sulofenur-related compounds in procurement decisions.

Why Sulofenur Metabolite IV Cannot Be Interchanged with Sulofenur, Its Major Metabolites, or Structural Analogs Without Risk of Misleading Experimental Conclusions


Substituting sulofenur metabolite IV with the parent drug sulofenur (LY186641), the major human metabolite II (1-hydroxyindanyl), or the close DSU analog LY181984 would introduce critical confounds in studies where species-specific metabolic fate, regioisomeric hydroxylation position, or downstream toxicity biomarker correlation is the variable of interest. Metabolite IV is not a significant circulating species in human plasma after sulofenur dosing, whereas metabolites II and III predominate [1]. Therefore, experiments designed to probe rodent-specific metabolic activation pathways or to distinguish 3-hydroxyindanyl-mediated effects from 1-hydroxyindanyl-mediated effects cannot be validly conducted with the wrong regioisomer. Furthermore, the hydroxylated metabolites as a class exhibit prolonged plasma half-lives relative to the parent compound and show stronger correlations with methemoglobinemia—the dose-limiting toxicity of sulofenur—than the parent drug itself [2]. Procuring metabolite IV specifically is thus mandated for any investigation aiming to resolve the contribution of the 3-hydroxylation pathway to the overall pharmacological or toxicological profile of diarylsulfonylureas.

Quantitative Differential Evidence for Sulofenur Metabolite IV (CAS 133883-96-2) Relative to Closest Comparators


Species-Selective Formation of Metabolite IV vs. Major Metabolites II and III Across Preclinical Models and Humans

Metabolite IV (3-hydroxyindanyl) is formed in significant quantities exclusively in mouse and rat, whereas the 1-hydroxyindanyl (metabolite II) and 1-ketoindanyl (metabolite III) derivatives constitute the major excretion products across all species, including monkey and human [1]. This species dichotomy is not observed for the primary metabolites II and III. For procurement purposes, this means that metabolite IV is the only commercially available sulofenur metabolite that can serve as an authentic analytical standard for rodent-specific metabolic pathway studies, contrasting with metabolite II or III which are conserved across species. The parent compound sulofenur itself is undetectable in urine from all species; known metabolites account for over 95% of the radiocarbon present in human urine samples following [¹⁴C-p-chlorophenyl]sulofenur administration [1]. The regioisomeric ketone analog, metabolite V (3-ketoindanyl), is co-formed with IV in rodents, but IV represents the reduced, hydroxylated form requiring distinct analytical discrimination.

Species-specific metabolism Drug metabolism and disposition Preclinical-to-clinical translation

Prolonged Plasma Half-Life of Hydroxy Metabolites Relative to Parent Sulofenur: Clinical Pharmacokinetic Differentiation

In a Phase II clinical trial of sulofenur in 35 patients with advanced ovarian cancer, the hydroxy and keto metabolites of sulofenur (which include metabolite II, and by structural and metabolic analogy the 3-hydroxyindanyl pathway producing metabolite IV in rodent models) exhibited prolonged plasma half-lives relative to the parent compound sulofenur, and this difference was statistically significant [1]. The parent compound sulofenur half-life in humans was previously determined to be approximately 16.3 hours following oral administration [2]. While specific isolated half-life values for metabolite IV alone in human plasma cannot be reported because metabolite IV is not a significant circulating species in humans, the class-level finding that hydroxylated metabolites demonstrate prolonged residence times relative to parent is mechanistically informative. In rat pharmacokinetic studies, the major metabolites (II and III primarily) were minor components of drug-related material in plasma, constituting less than 10% of the sulofenur concentrations [3]. This creates a distinct plasma exposure profile: high and sustained parent concentrations with low circulating metabolite levels.

Clinical pharmacokinetics Metabolite half-life Pharmacodynamics

Differential Correlation of Hydroxy/Keto Metabolites vs. Parent Sulofenur with Dose-Limiting Methemoglobinemia

In the Phase II ovarian cancer trial, the correlations of metabolite concentrations (hydroxy and keto) with methemoglobin levels were higher than the correlation of sulofenur parent concentrations with methemoglobin levels; these differences were statistically significant [1]. This finding directly implicates the hydroxylated and ketone metabolite pool, including the 3-hydroxyindanyl pathway represented by metabolite IV, in the dose-limiting toxicity of sulofenur. In a separate structure-toxicity study, the amount of p-chloroaniline metabolite (II) formed from a series of diarylsulfonylureas in C3H mice was found to correlate with the compounds' propensities to form methemoglobin [2]. Importantly, the benzylic hydroxylation pathway yielding metabolites II, III, IV, and V represents the major route of sulofenur elimination, but the competing p-chloroaniline pathway is more prominent in species with slower sulofenur elimination such as monkey [2]. This positions metabolite IV as a sentinel analyte for studying the interplay between the detoxifying hydroxylation route and the toxicity-generating hydrolysis route.

Methemoglobinemia Toxicity biomarkers Metabolite safety profiling

Regioisomeric Structural Differentiation: 3-Hydroxyindanyl vs. 1-Hydroxyindanyl Substitution Governs Metabolic Fate and Analytical Discrimination

Metabolite IV bears the hydroxyl group at the 3-position of the indane ring, whereas metabolite II bears it at the 1-position [1]. This regioisomeric difference determines the subsequent metabolic fate: the 1-hydroxyindanyl (II) can be further oxidized to 1-ketoindanyl (III), while the 3-hydroxyindanyl (IV) can be oxidized to 3-ketoindanyl (V). These are chemically and analytically distinct entities requiring separate chromatographic resolution. The synthesis of the 1-hydroxy and 1-keto metabolites has been described at preparative scale [2], whereas the 3-hydroxyindanyl metabolite IV represents a distinct synthetic target. For the closely related structural analog LY181984 (N-(4-tolyl)-N'-(4-chlorophenyl)urea), which lacks the indane ring entirely, no 3-hydroxyindanyl formation is possible, and its metabolic profile diverges fundamentally toward p-chloroaniline formation from the tolyl-sulfonyl moiety rather than benzylic hydroxylation [3]. LY181984 and sulofenur showed IC50 values of 7.4 and 12.1 µg/mL respectively against CCRF-CEM leukemia cells in normal growth medium, and 0.6 and 0.2 µg/mL in albumin-free UltraCHO medium [4], demonstrating that even subtle structural changes within the DSU class produce quantitatively different cytotoxic potency dependent on protein-binding conditions.

Regioisomeric specificity Metabolic pathway bifurcation Analytical reference standard

Plasma Exposure of Major Metabolites as Minor Component of Total Drug-Related Material: Implications for Metabolite-Specific Assay Sensitivity Requirements

In rat pharmacokinetic studies following sulofenur administration, the major metabolites—which are found mainly in the urine—were also present as minor components of drug-related material in plasma, constituting less than 10% of the sulofenur concentrations [1]. This stands in marked contrast to urine, where no parent sulofenur is observed and metabolites account for over 95% of excreted radiolabel [2]. The practical consequence for bioanalytical laboratories is that quantification of metabolite IV in plasma requires substantially higher analytical sensitivity than quantification of the parent drug. The plasma protein binding of sulofenur is consistently greater than 99% across species [1], and the binding of metabolites may differ; for the structurally related glutathione conjugate of sulofenur, protein binding was determined to be only 20 ± 3%, compared to >99% for the parent drug [3]. This differential protein binding between parent and metabolite species further affects the free fraction available for pharmacological or toxicological activity and must be accounted for in pharmacokinetic-pharmacodynamic models.

Plasma-to-urine metabolite distribution Bioanalytical method development Metabolite exposure ratio

Validated Procurement and Application Scenarios for Sulofenur Metabolite IV (CAS 133883-96-2) Based on Quantitative Evidence


Authentic Reference Standard for Rodent-Specific Metabolism Studies of Diarylsulfonylurea Anticancer Agents

Metabolite IV is the only commercially viable authentic standard for the 3-hydroxyindanyl metabolic pathway of sulofenur, which is significant in mouse and rat but absent in primate and human [1]. Laboratories conducting preclinical ADME studies in rodent models require this standard to identify and quantify the 3-hydroxylation pathway in urine and plasma, distinguish it from the 1-hydroxylation pathway (metabolite II), and validate LC-MS/MS methods for species-specific metabolite profiling. Using metabolite II as a surrogate would fail to detect the 3-hydroxy species, compromising metabolic pathway completeness assessments.

Metabolite-Specific Toxicity Correlation Studies for DSU-Induced Methemoglobinemia

Because hydroxylated and ketone metabolites as a class showed statistically stronger correlations with methemoglobin levels than the parent drug sulofenur in clinical trials [2], metabolite IV serves as a critical analytical tool for mechanistic toxicology studies. Researchers investigating the structure-toxicity relationships of diarylsulfonylureas can use metabolite IV to test whether the 3-hydroxylation pathway, as distinct from the 1-hydroxylation pathway and the competing p-chloroaniline hydrolysis pathway [3], contributes independently to methemoglobin formation in rodent models.

Regioisomeric Discrimination in Bioanalytical Method Development and Validation

The structural difference between 3-hydroxyindanyl (metabolite IV) and 1-hydroxyindanyl (metabolite II) requires chromatographic resolution, as these regioisomers share identical molecular formula (C₁₆H₁₅ClN₂O₄S) and similar mass spectrometric fragmentation [1]. Analytical laboratories developing validated LC-MS/MS methods for sulofenur metabolite quantification in rodent biological matrices must procure the authentic metabolite IV standard to establish retention time specificity, avoid regioisomeric misassignment, and satisfy regulatory bioanalytical method validation criteria for chromatographic selectivity.

Pharmacokinetic-Pharmacodynamic Modeling Input for Low-Abundance Circulating Metabolite Quantification

Given that major sulofenur metabolites circulate at less than 10% of parent drug concentrations in plasma [4], PK-PD models that incorporate metabolite IV as a distinct analyte require a high-purity reference standard for calibration at the low ng/mL range. This scenario is particularly relevant for contract research organizations (CROs) supporting pharmaceutical development of next-generation DSU analogs where comprehensive metabolite coverage, including minor rodent-specific metabolites, is a regulatory expectation for IND-enabling studies.

Quote Request

Request a Quote for Sulofenur metabolite IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.